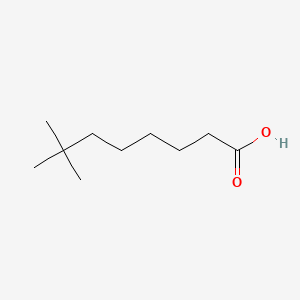
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and an oxoacetic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of 2-(4-chloro-2-oxophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-chloro-2-hydroxyphenyl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(4-substituted-2-hydroxyphenyl)-2-oxoacetic acid derivatives.
Scientific Research Applications
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-hydroxybenzoic acid
- 4-chloro-2-hydroxyphenylacetic acid
- 2-hydroxy-4-chlorophenylboronic acid
Uniqueness
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid is unique due to the presence of both a chloro and an oxoacetic acid group, which provides a distinct reactivity profile compared to similar compounds. This combination allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
1891135-88-8 |
|---|---|
Molecular Formula |
C8H5ClO4 |
Molecular Weight |
200.57 g/mol |
IUPAC Name |
2-(4-chloro-2-hydroxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,10H,(H,12,13) |
InChI Key |
AEDTYDBFQMPGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



